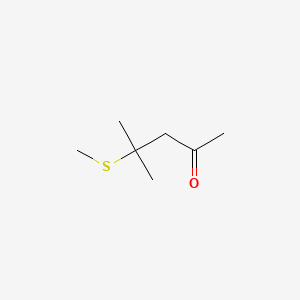

4-Methylthio-4-methyl-2-pentanone

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-4-methylsulfanylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c1-6(8)5-7(2,3)9-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHANVOSHQILVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066905 | |

| Record name | 2-Pentanone, 4-methyl-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

78.00 °C. @ 15.00 mm Hg | |

| Record name | 4-Methyl-4-(methylthio)-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.964 | |

| Record name | 4-(Methylthio)-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/119/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23550-40-5 | |

| Record name | 4-(Methylthio)-4-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23550-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-4-(methylthio)-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023550405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 4-methyl-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 4-methyl-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-(methylthio)pentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-4-(METHYLTHIO)-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G69HK72Q3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyl-4-(methylthio)-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methylthio-4-methyl-2-pentanone

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methylthio-4-methyl-2-pentanone (CAS No. 23550-40-5). A molecule of significant interest in the flavor and fragrance industries, this β-ketosulfide is prized for its complex aroma profile, reminiscent of blackcurrant.[1][2] This document delves into the compound's molecular structure, spectroscopic signature, synthesis, chemical reactivity, and analytical methodologies. It is intended for researchers, chemists, and professionals in the fields of food science, fragrance development, and synthetic organic chemistry, providing both foundational knowledge and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

This compound, also known as cassis pentanone, is a unique aliphatic ketone featuring a thioether (sulfide) functional group.[3] The structure incorporates a quaternary carbon at position 4, substituted with two methyl groups and a methylthio (-SCH₃) group. This specific arrangement of a ketone and a β-thioether dictates its distinct chemical behavior and organoleptic properties.

The IUPAC name for this compound is 4-methyl-4-(methylsulfanyl)pentan-2-one.[3] Its key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23550-40-5 | --INVALID-LINK--[3] |

| Molecular Formula | C₇H₁₄OS | --INVALID-LINK--[3] |

| Molecular Weight | 146.25 g/mol | --INVALID-LINK--[3] |

| Boiling Point | 78 °C @ 15 mmHg | --INVALID-LINK--[4] |

| Density | 0.964 g/mL @ 25 °C | --INVALID-LINK--[4] |

| Refractive Index (n²⁰/D) | 1.472 | --INVALID-LINK--[5] |

| Organoleptic Profile | Green, sulfurous, metallic, fruity (blackcurrant), cabbage | --INVALID-LINK--, --INVALID-LINK--[2][6] |

| SMILES | CC(=O)CC(C)(C)SC | --INVALID-LINK--[3] |

| InChI Key | DHANVOSHQILVNQ-UHFFFAOYSA-N | --INVALID-LINK--[3] |

Spectroscopic Characterization

Disclaimer: Experimental spectral data for this specific compound is not widely published. The following sections provide predicted data based on established principles of NMR and Mass Spectrometry for analogous structures. These predictions are intended to guide researchers in spectral interpretation.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(O)CH₃ | ~2.15 | Singlet (s) | 3H | Typical for a methyl ketone. |

| -C(S)CH₃ | ~2.10 | Singlet (s) | 3H | Methyl group attached to a sulfur atom. |

| -CH₂- | ~2.70 | Singlet (s) | 2H | Methylene group adjacent to a ketone (α-position). |

| -C(CH₃)₂ | ~1.35 | Singlet (s) | 6H | Two equivalent methyl groups on a quaternary carbon. |

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to display seven distinct resonances, one for each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

| Assignment | Chemical Shift (δ, ppm) | Rationale |

| C=O (C2) | ~207 | Characteristic shift for a ketone carbonyl carbon.[7][8] |

| -CH₂- (C3) | ~53 | Methylene carbon alpha to a ketone. |

| -C(S)- (C4) | ~48 | Quaternary carbon bonded to sulfur. |

| -C(O)CH₃ (C1) | ~31 | Methyl carbon of the acetyl group. |

| -C(CH₃)₂ (C5, C5') | ~27 | Equivalent methyl groups on the quaternary carbon. |

| -SCH₃ | ~14 | Methyl carbon of the thioether group. |

Predicted Mass Spectrometry Fragmentation

Upon electron ionization (EI), this compound is expected to undergo characteristic fragmentation patterns dominated by cleavage alpha to the carbonyl group and cleavage of the carbon-sulfur bond.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 146 .

-

Alpha-Cleavage: The most favorable alpha-cleavage involves the loss of the larger alkyl group, leading to the formation of a stable acylium ion.

-

Loss of a •C(CH₃)₂SCH₃ radical (mass 89) would produce the acetyl cation [CH₃CO]⁺ at m/z = 43 . This is predicted to be the base peak.

-

-

C-S Bond Cleavage: Cleavage of the C4-S bond can lead to the loss of a •SCH₃ radical (mass 47), resulting in a fragment at m/z = 99 .

-

Other Fragments: Another significant fragment could arise from the cleavage of the C3-C4 bond, generating the stable tertiary carbocation [C(CH₃)₂SCH₃]⁺ at m/z = 89 .

Chemical Synthesis

The most direct and industrially relevant synthesis of this compound is the base-catalyzed conjugate (Michael) addition of methyl mercaptan (methanethiol) to mesityl oxide (4-methyl-3-penten-2-one).[1] Mesityl oxide itself is readily prepared via the acid-catalyzed aldol condensation of acetone.[9][10]

Reaction Mechanism: Michael Addition

The reaction proceeds via a classic Michael 1,4-addition mechanism. A basic catalyst deprotonates the highly acidic methyl mercaptan to form the potent nucleophile, the methanethiolate anion. This anion then attacks the β-carbon of the α,β-unsaturated ketone (mesityl oxide), followed by protonation of the resulting enolate to yield the final product.

Caption: Base-catalyzed Michael addition of methanethiolate to mesityl oxide.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles. Appropriate safety precautions must be taken, including working in a well-ventilated fume hood and handling methyl mercaptan with extreme care due to its volatility and potent odor.

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a caustic scrubber to neutralize any excess methyl mercaptan.

-

Reagents: To the flask, add mesityl oxide (1.0 eq) dissolved in a suitable solvent such as methanol or THF. Add a catalytic amount of a non-nucleophilic base (e.g., sodium methoxide, 0.05 eq).

-

Addition: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Reaction: Add methyl mercaptan (1.1 eq), either condensed as a liquid or bubbled as a gas, to the stirred solution at a rate that maintains the internal temperature below 10 °C.

-

Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC-MS or TLC until the mesityl oxide is consumed.

-

Workup: Quench the reaction by adding a weak acid (e.g., saturated ammonium chloride solution). Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Potential Transformations

The molecule's reactivity is governed by its two primary functional groups: the ketone and the thioether.

Caption: Key reactive sites of this compound.

-

Reactions at the Ketone: The methylene protons alpha to the carbonyl (at C3) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in subsequent alkylation or condensation reactions. The carbonyl group itself can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).

-

Reactions of the Thioether: The sulfur atom is nucleophilic and susceptible to oxidation. Treatment with mild oxidizing agents (e.g., one equivalent of hydrogen peroxide) will yield the corresponding sulfoxide. Stronger oxidation (e.g., excess H₂O₂ or m-CPBA) will produce the sulfone. The sulfur can also act as a nucleophile, reacting with alkyl halides to form a tertiary sulfonium salt.

Analytical Methodologies

Gas chromatography is the premier technique for the analysis of volatile sulfur compounds like this compound, owing to its high resolution and sensitivity. Coupling with a mass spectrometer (GC-MS) allows for definitive identification.

Protocol: GC-MS Analysis

For trace analysis in complex matrices like food or beverages, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) is often employed.[11] For analysis of the pure compound or a reaction mixture, direct liquid injection is suitable.

-

Sample Preparation:

-

HS-SPME: Place the sample (e.g., 5 mL of wine) in a 20 mL headspace vial. Add NaCl to saturate the solution and enhance partitioning of volatiles into the headspace. Expose an appropriate SPME fiber (e.g., DVB/CAR/PDMS) to the headspace at a controlled temperature (e.g., 40 °C) for a set time (e.g., 30 minutes).

-

Liquid Injection: Prepare a dilute solution (e.g., 10-100 ppm) of the compound in a high-purity solvent like dichloromethane or methanol.

-

-

GC-MS Instrumentation:

-

Injector: Splitless mode for trace analysis, Split mode (e.g., 50:1) for concentrated samples. Injector temperature: 220-250 °C.

-

Column: A polar capillary column is recommended for sulfur compounds, such as a wax-type column (e.g., ZB-Wax or Stabilwax-DA, 30-60 m length, 0.25 mm ID, 0.25-1.0 µm film thickness).[11][12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Program: Initial temperature of 40 °C (hold for 1-2 min), ramp at 4-10 °C/min to 220-240 °C, and hold for 5-10 min.[11]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 35-350.

-

-

Data Analysis: Identify the target compound by comparing its retention time and mass spectrum with an authentic standard or a reference library.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 4-Methyl-4-(methylthio)-2-pentanone | C7H14OS | CID 4682590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ingenieria-analitica.com [ingenieria-analitica.com]

- 5. benchchem.com [benchchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. treenablythe.weebly.com [treenablythe.weebly.com]

- 8. compoundchem.com [compoundchem.com]

- 9. iscre28.org [iscre28.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. tandfonline.com [tandfonline.com]

- 12. repositorio.ucp.pt [repositorio.ucp.pt]

An In-depth Technical Guide to the Spectral Analysis of 4-Methylthio-4-methyl-2-pentanone

Abstract

This technical guide provides a comprehensive analysis of the spectral data of 4-Methylthio-4-methyl-2-pentanone (CAS No. 23550-40-5), a key organosulfur compound utilized in the flavor and fragrance industry.[1] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between the molecular structure of this compound and its spectral characteristics, providing a framework for its unambiguous identification and characterization.

Introduction

This compound, also known as "cassis pentanone," is a specialty ketone that imparts a characteristic blackcurrant or cassis aroma.[1][2] Its unique sensory properties are a direct consequence of its molecular architecture, which features a ketone functional group and a thioether linkage. The accurate and reliable characterization of this molecule is paramount for quality control in its various applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating its structure and confirming its identity. This guide presents a detailed interpretation of the spectral data for this compound, offering insights into the principles behind the observed spectral features.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei, allowing for the precise assignment of each atom within the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | 2.15 | Singlet | 3H | CH₃ (Keto) |

| b | 2.70 | Singlet | 2H | CH₂ |

| c | 1.35 | Singlet | 6H | (CH₃)₂ |

| d | 2.10 | Singlet | 3H | S-CH₃ |

Causality of Chemical Shifts and Multiplicities:

-

Signal a (CH₃ Keto): The protons of the methyl group adjacent to the carbonyl (C=O) group are deshielded due to the electron-withdrawing nature of the carbonyl oxygen. This results in a downfield chemical shift around 2.15 ppm. The absence of adjacent protons leads to a singlet multiplicity.

-

Signal b (CH₂): The methylene protons are also influenced by the adjacent carbonyl group, leading to a downfield shift to approximately 2.70 ppm. Similar to the keto-methyl group, the lack of neighboring protons results in a singlet.

-

Signal c ((CH₃)₂): The two methyl groups attached to the quaternary carbon are chemically equivalent. These protons are in a saturated environment and are therefore more shielded, appearing upfield around 1.35 ppm. The signal is a singlet as there are no vicinal protons to couple with.

-

Signal d (S-CH₃): The protons of the methyl group attached to the sulfur atom are slightly deshielded by the electronegative sulfur, resulting in a chemical shift around 2.10 ppm. This signal appears as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, one for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | 207.0 | C=O (Ketone) |

| 2 | 52.0 | CH₂ |

| 3 | 48.0 | C(CH₃)₂ |

| 4 | 30.0 | CH₃ (Keto) |

| 5 | 28.0 | C(CH₃)₂ |

| 6 | 13.0 | S-CH₃ |

Rationale for Chemical Shift Assignments:

-

Carbonyl Carbon (C=O): The carbon atom of the carbonyl group is highly deshielded and appears significantly downfield, typically in the range of 205-220 ppm for ketones.

-

Methylene Carbon (CH₂): The carbon of the methylene group adjacent to the carbonyl group is found at a characteristic downfield position for an α-carbon of a ketone.

-

Quaternary Carbon (C(CH₃)₂): The quaternary carbon atom bonded to the sulfur and two methyl groups appears in the aliphatic region.

-

Methyl Carbons: The three distinct methyl groups (keto-methyl, gem-dimethyl, and thio-methyl) will have chemical shifts in the upfield region of the spectrum, with their exact positions influenced by their local electronic environments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretch (Ketone) |

| 2970-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| 1465-1450 | Medium | C-H bend (CH₂) |

| 1370-1350 | Medium | C-H bend (CH₃) |

| ~650 | Weak-Medium | C-S stretch |

Interpretation of Key Absorptions:

-

C=O Stretch: The most prominent feature in the IR spectrum is the strong absorption band around 1715 cm⁻¹. This is a characteristic stretching vibration for the carbonyl group in a saturated aliphatic ketone.[3][4]

-

C-H Stretch: The absorptions in the 2970-2850 cm⁻¹ region are due to the stretching vibrations of the various sp³ hybridized C-H bonds in the molecule.

-

C-H Bends: The bands in the 1465-1350 cm⁻¹ region correspond to the bending vibrations of the methyl and methylene groups.

-

C-S Stretch: The carbon-sulfur bond stretching vibration is typically weak and appears in the fingerprint region of the spectrum, around 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 146 | [C₇H₁₄OS]⁺• (Molecular Ion) | - |

| 103 | [M - CH₃CO]⁺ | α-cleavage |

| 88 | [M - C₄H₉]⁺ | α-cleavage |

| 73 | [C₄H₉S]⁺ | Cleavage of the C-C bond adjacent to the sulfur atom |

| 43 | [CH₃CO]⁺ | α-cleavage |

Analysis of Fragmentation Pathways:

The fragmentation of this compound under EI conditions is primarily driven by the presence of the ketone and thioether functional groups.

-

α-Cleavage: The most common fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. This can lead to the formation of stable acylium ions. For this compound, two primary α-cleavage pathways are possible, resulting in fragments with m/z values of 103 and 43.

-

Cleavage adjacent to the Thioether: The presence of the sulfur atom also influences the fragmentation, with cleavage of the C-C bond adjacent to the sulfur being a favorable process, leading to the formation of the ion at m/z 73.

Caption: Key Fragmentation Pathways in the Mass Spectrum.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate analysis. The following are generalized protocols for the spectroscopic techniques discussed.

5.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for all carbon environments (e.g., 0-220 ppm).

5.2. IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean plates before running the sample to subtract any atmospheric and instrumental interferences.

5.3. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30-200).

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural elucidation and identification of this compound. The characteristic spectral features, including the specific chemical shifts in NMR, the strong carbonyl absorption in IR, and the predictable fragmentation pattern in MS, serve as a unique fingerprint for this important flavor and fragrance compound. This guide provides the foundational knowledge for researchers and scientists to confidently interpret the spectral data of this compound, ensuring its quality and purity in various applications.

References

- 1. 4-Methyl-4-(methylthio)-2-pentanone | C7H14OS | CID 4682590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 4-Methyl-4-(methylthio)-2-pentanone (FDB016735) - FooDB [foodb.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Natural Occurrence of 4-Methylthio-4-methyl-2-pentanone in Plants

Introduction

4-Methylthio-4-methyl-2-pentanone is a volatile sulfur-containing organic compound that contributes to the complex aroma profiles of certain plant-derived foods.[1] With its characteristic sulfury, green, and fruity notes, this ketone plays a significant role in the sensory perception of tropical fruits.[2] This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, delves into a putative biosynthetic pathway, and presents detailed analytical methodologies for its extraction and quantification from plant matrices. This document is intended for researchers, scientists, and drug development professionals interested in the study of plant-derived flavor and fragrance compounds.

Chapter 1: Natural Occurrence in the Plant Kingdom

The definitive identification of this compound in nature is currently limited to a specific, yet globally significant, fruit species.

Confirmed Botanical Source: Yellow Passion Fruit (Passiflora edulis f. flavicarpa)

The most well-documented natural source of this compound is the yellow passion fruit (Passiflora edulis f. flavicarpa).[3][4] This compound is a key contributor to the characteristic exotic and slightly sulfury aroma of the fruit.[4] The presence of a variety of volatile sulfur compounds is a distinguishing feature of passion fruit's complex flavor profile, setting it apart from other fruits.[5][6]

Potential Occurrence in Other Plant Species

While confirmed reports in other plant species are scarce, the general prevalence of volatile sulfur compounds in the aromas of other fruits suggests potential for the presence of this compound or structurally related compounds. Fruits known for their complex and sometimes sulfury aroma profiles, such as grapefruit (Citrus paradisi) and pineapple (Ananas comosus), are logical candidates for future investigations into the natural occurrence of this ketone.

Chapter 2: A Putative Biosynthetic Pathway

The precise biosynthetic pathway for this compound in plants has not been fully elucidated. However, based on the compound's chemical structure and established knowledge of plant volatile biosynthesis, a putative pathway can be proposed. This hypothetical pathway originates from the catabolism of branched-chain amino acids and involves subsequent sulfur incorporation.

Proposed Precursor: Leucine Catabolism

The branched-chain structure of this compound strongly suggests its origin from the catabolism of a branched-chain amino acid, with leucine being the most probable precursor. The biosynthesis of branched-chain volatiles from amino acids is a known phenomenon in fruits.[7]

Key Enzymatic Steps

The proposed pathway involves a series of enzymatic reactions:

-

Transamination: The initial step is likely the transamination of L-leucine to α-ketoisocaproate, catalyzed by a branched-chain amino acid aminotransferase (BCAT).

-

Decarboxylation: Subsequently, α-ketoisocaproate undergoes oxidative decarboxylation to form isovaleryl-CoA, a reaction mediated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Condensation and Chain Elongation: The C5 isovaleryl-CoA unit likely undergoes a condensation reaction, possibly with acetyl-CoA, to form a C7 precursor. This is a critical step in forming the carbon skeleton of the final molecule.

-

Sulfur Incorporation: The introduction of the methylthio (-SCH3) group is a key step. This is likely to occur via the reaction of an intermediate with a sulfur donor. Methanethiol (CH3SH), derived from the catabolism of methionine, is a plausible methylthio group donor. This reaction could be catalyzed by a methyltransferase.

-

Oxidation/Reduction and Final Ketone Formation: The final steps would involve a series of oxidation and/or reduction reactions to yield the ketone functionality at the C2 position, resulting in the formation of this compound.

Visualizing the Proposed Pathway

Caption: Proposed biosynthetic pathway of this compound.

Chapter 3: Analytical Protocols for Extraction and Quantification

The analysis of volatile compounds such as this compound from complex plant matrices requires robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Preparation

For the analysis of passion fruit, the pulp is the primary material of interest.

-

Homogenization: Fresh passion fruit pulp should be homogenized to ensure a uniform sample.

-

Internal Standard Addition: To enable accurate quantification, a suitable internal standard should be added to the homogenized sample. For sulfur-containing volatiles, a deuterated analog or a structurally similar sulfur compound not present in the sample is ideal.

Extraction of Volatile Compounds

Several methods can be employed for the extraction of volatile compounds from the plant matrix. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and widely used technique for this purpose.[8]

Step-by-Step HS-SPME Protocol:

-

Sample Aliquoting: Place a known amount of the homogenized passion fruit pulp (e.g., 5 g) into a 20 mL headspace vial.

-

Matrix Modification: Add a saturated solution of NaCl (e.g., 2 g) to the vial to increase the volatility of the analytes.

-

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

-

Incubation and Extraction: Place the vial in a heated agitator (e.g., at 40°C for 30 minutes). Expose a DVB/CAR/PDMS SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Desorption: After extraction, retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

A gas chromatograph coupled with a mass spectrometer (e.g., a quadrupole or Orbitrap mass analyzer) is required. The use of a high-resolution mass spectrometer like an Orbitrap can be particularly advantageous for the selective detection of sulfur-containing compounds.[9]

Analytical Conditions (Example):

| Parameter | Setting |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column |

| Oven Program | 40°C (hold 2 min), ramp to 230°C at 4°C/min, hold 15 min |

| MS Transfer Line | 250°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

Data Analysis and Quantification

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard.

-

Quantification: Quantification is performed by creating a calibration curve using known concentrations of the analytical standard and the internal standard. The concentration of the target analyte in the sample is then calculated based on the peak area ratio of the analyte to the internal standard.

Analytical Workflow Diagram

Caption: Analytical workflow for the quantification of this compound.

Chapter 4: Significance and Future Perspectives

The presence of this compound in passion fruit underscores the importance of sulfur-containing compounds in creating unique and desirable fruit flavors. Understanding its natural occurrence and biosynthesis opens up several avenues for future research and applications:

-

Flavor and Fragrance Industry: A deeper understanding of its formation could lead to novel biotechnological approaches for its production, providing a natural alternative to synthetic flavoring agents.

-

Agriculture and Crop Science: Elucidating the biosynthetic pathway could enable the breeding of fruit varieties with enhanced aroma profiles.

-

Food Science: Further research into its stability and interactions with other food components during processing is warranted.

Future research should focus on validating the proposed biosynthetic pathway through isotopic labeling studies and the characterization of the involved enzymes. Additionally, screening a wider range of plant species for the presence of this compound could reveal new natural sources of this intriguing flavor compound.

References

- 1. Showing Compound 4-Methyl-4-(methylthio)-2-pentanone (FDB016735) - FooDB [foodb.ca]

- 2. cassis pentanone, 23550-40-5 [thegoodscentscompany.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. passiflora_edulis [Tinkturenpresse] [tinkturenpresse.de]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aromatic Characteristics of Passion Fruit Wines Measured by E-Nose, GC-Quadrupole MS, GC-Orbitrap-MS and Sensory Evaluation [mdpi.com]

Odor threshold determination of 4-Methylthio-4-methyl-2-pentanone

An In-Depth Technical Guide to the Odor Threshold Determination of 4-Methylthio-4-methyl-2-pentanone

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No: 23550-40-5), a sulfur-containing ketone, is a potent aroma compound with significant relevance in the flavor and fragrance industries.[1][2] Its complex organoleptic profile is often described as sulfureous, green, metallic, and having nuances of tropical fruit, black currant, or even cabbage, depending on its concentration.[1][3] Given its powerful aromatic character, determining the lowest concentration at which this compound can be perceived by the human olfactory system—its odor threshold—is a critical parameter for quality control, product formulation, and regulatory compliance.

This guide provides a comprehensive, technically-grounded methodology for determining the odor threshold of this compound. We will synthesize principles from internationally recognized standards, including ASTM E679-19 and ISO 13301, with field-proven best practices to create a robust, self-validating experimental design.[4][5][6][7] The focus is not merely on the procedural steps but on the causality behind them, ensuring the scientific integrity required by researchers and drug development professionals.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 23550-40-5[8] |

| Molecular Formula | C₇H₁₄OS[1][2] |

| Molecular Weight | 146.25 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[9] |

| Boiling Point | 78 °C at 15 mmHg[1][2][8] |

| Density | 0.964 g/mL at 25 °C[1][2][8] |

| Refractive Index | n20/D 1.472 (approx.)[1][8] |

| Organoleptic Profile | Sulfurous, green, metallic, musty, rooty, fruity (tropical, black currant)[3] |

Core Principles: The Science of Sensory Thresholds

The determination of an odor threshold is a psycho-physical measurement that links a chemical stimulus to a human sensory response. It is not a single, absolute value but a statistical point representing the concentration at which a certain percentage of a population can detect the stimulus.

-

Detection Threshold : The minimum concentration of a substance that is distinguishable from a blank (the medium without the added substance). At this level, the assessor is aware of a stimulus but may not be able to identify it.[10][11]

-

Recognition Threshold : The minimum concentration at which an assessor can correctly describe or identify the stimulus.[11]

This guide focuses on the detection threshold , which is the more fundamental and commonly determined value in sensory science. The methodology employed is the Forced-Choice Ascending Concentration Series Method of Limits , a cornerstone of modern olfactometry as described in ASTM E679-19.[4][6][10] This approach minimizes assessor bias by forcing a choice between multiple samples (one of which contains the odorant) and systematically increasing the concentration to pinpoint the transition from non-detection to detection.

Part 1: Sensory Panel Selection & Management

The most critical instrument in any sensory analysis is the human panel. Its proper selection, training, and management are paramount to generating reliable and reproducible data. The goal is to assemble a panel that represents average sensory sensitivity, not hyper-sensitive individuals.[12][13]

Protocol 1: Panelist Screening and Selection

-

Recruitment : Recruit a pool of 20-30 volunteers. Panelists should be non-smokers, free from allergies or medical conditions that could impair their sense of smell, and available for the duration of the study.[13]

-

Informed Consent : Ensure all participants are fully informed of the study's purpose, the nature of the substance being tested (with access to safety data sheets), and provide written consent.

-

Basic Sensory Acuity Screening :

-

Odor Recognition Test : Present panelists with a series of common odorants (e.g., lemon, coffee, mint) on scent strips and ask for identification. This confirms a basic, functional sense of smell.[14][15]

-

Triangle Test : Present three samples, two identical and one different (e.g., two blanks and one with a low concentration of a reference standard like n-butanol). Panelists must identify the odd sample. This assesses their ability to discriminate at low concentrations.[13][16]

-

-

Selection : Select 10-15 panelists who demonstrate normal olfactory function and the ability to follow instructions. Motivation and concentration are key attributes to observe during screening.[14][15]

Protocol 2: Panelist Training

-

Methodology Familiarization : Train the selected panel on the specific test procedure: the Three-Alternative Forced-Choice (3-AFC) setup and the concept of an ascending concentration series.[12][17] Conduct several practice runs with a known reference odorant (e.g., n-butanol) until panelists are comfortable with the process.

-

Odorant Introduction : Familiarize the panel with the specific scent of this compound at a concentration well above the anticipated threshold so they know what sensory cue to search for.

-

Code of Conduct : Instruct panelists to refrain from eating, drinking (except water), or using scented products for at least one hour before a session.[12]

Part 2: Stimulus Preparation and Validation

The accuracy of the threshold value is entirely dependent on the accuracy of the prepared sample concentrations. This requires meticulous preparation of a dilution series from a verified stock solution.

Protocol 3: Preparation of Dilution Series

-

Purity Verification : Obtain high-purity (≥98%) this compound. It is best practice to verify the purity and identity of the neat compound via Gas Chromatography-Mass Spectrometry (GC-MS) before use.[18]

-

Solvent Selection : Choose a neutral, odor-free solvent. For air-based thresholds, deodorized air or nitrogen is used. For liquid thresholds, deionized, odor-free water or a specific base medium (e.g., a beverage base) is appropriate. The solvent must not react with the odorant.

-

Stock Solution Preparation :

-

Accurately weigh a precise amount of the neat odorant using an analytical balance.

-

Dissolve this in a known volume of the chosen solvent to create a primary stock solution (e.g., 1000 mg/L). This step is critical and must be done with volumetric flasks for accuracy.

-

-

Serial Dilution :

-

From the stock solution, perform a series of stepwise dilutions. A 1:10 (one part solution to nine parts solvent) or 1:3 dilution factor is common.[19]

-

Causality : Serial dilution is used instead of a single large dilution to minimize volumetric errors. Any small error in a single step is propagated, but it is generally more accurate than measuring a minuscule amount of stock solution for a large final volume.[19]

-

Always use calibrated pipettes and fresh tips for each transfer to prevent carry-over contamination.[19][20]

-

Ensure thorough mixing at each dilution step.[19]

-

Table 2: Example of a 1:3 Ascending Concentration Series

| Step | Concentration (µg/L or ppb) | Dilution Procedure |

| 1 | 0.01 | Prepare from Step 2 |

| 2 | 0.03 | Prepare from Step 3 |

| 3 | 0.1 | Prepare from Step 4 |

| 4 | 0.3 | Prepare from Step 5 |

| 5 | 1.0 | Prepare from Step 6 |

| 6 | 3.0 | Prepare from Stock |

| ... | ... | ... |

Part 3: The Sensory Evaluation Protocol

The sensory session must be conducted in a controlled environment to prevent external factors from influencing the results. The procedure follows the 3-AFC ascending concentration series method.[5][10]

Caption: Overall workflow for odor threshold determination.

Protocol 4: The 3-AFC Ascending Series Test

-

Environment : Conduct the test in a sensory booth or a well-ventilated room, free of distracting odors. Temperature and humidity should be controlled.

-

Sample Presentation :

-

For each concentration step, present the panelist with three samples (e.g., in opaque, capped sniffing bottles or flasks).

-

Two samples contain only the blank solvent (blanks), and one contains the diluted odorant (the "spike").

-

The position of the spiked sample must be randomized for each presentation using three-digit codes.

-

-

Evaluation Procedure :

-

Begin with the lowest concentration in the series.

-

Instruct the panelist to sniff each of the three samples and identify which one is different from the other two.

-

Even if they are uncertain, they must make a choice (this is the "forced-choice" aspect).[4]

-

-

Ascending Series Logic :

-

If the panelist correctly identifies the spiked sample, present them with the next higher concentration in the series.

-

If the panelist is incorrect, the same concentration set is presented again (with a new random position for the spike). A third presentation may be made upon a second failure. If they fail all three times, this concentration is marked as "not detected."

-

The test continues until the panelist has correctly identified the spike at several consecutive concentrations.

-

Caption: The Three-Alternative Forced-Choice (3-AFC) method.

Part 4: Data Analysis and Threshold Calculation

The raw data consists of a series of correct and incorrect judgments for each panelist across the range of concentrations. From this, we calculate both individual and group thresholds.

Calculating the Individual Threshold

The individual threshold, or Best Estimate Threshold (BET), is the geometric mean of the last concentration at which the panelist failed to detect the odorant and the first concentration at which they correctly and consistently detected it.[21]

Formula : BET = √ (C_last_miss × C_first_hit)

Where:

-

C_last_miss = The highest concentration not correctly identified.

-

C_first_hit = The lowest concentration that was correctly identified and followed by consistent correct identifications.

Calculating the Group Threshold

Individual sensitivities to odors are typically log-normally distributed. Therefore, the most appropriate measure of central tendency for the group is the geometric mean of the individual BETs, not the arithmetic mean.[21][22]

Formula : Group Threshold = (BET₁ × BET₂ × ... × BETₙ)^(1/n)

Where:

-

BETₙ = The Best Estimate Threshold for panelist 'n'.

-

n = The total number of panelists.

Table 3: Example Panel Data and Threshold Calculation

| Panelist ID | Last Miss (ppb) | First Hit (ppb) | Individual BET (ppb) (Geometric Mean) |

| P01 | 0.1 | 0.3 | 0.173 |

| P02 | 0.3 | 1.0 | 0.548 |

| P03 | 0.1 | 0.3 | 0.173 |

| P04 | 0.3 | 1.0 | 0.548 |

| P05 | 1.0 | 3.0 | 1.732 |

| P06 | 0.3 | 1.0 | 0.548 |

| P07 | 0.03 | 0.1 | 0.055 |

| P08 | 0.1 | 0.3 | 0.173 |

| P09 | 0.3 | 1.0 | 0.548 |

| P10 | 1.0 | 3.0 | 1.732 |

| Group Threshold | 0.49 ppb (Geometric Mean of BETs) |

Conclusion and Best Practices

The odor detection threshold of this compound, as determined by the rigorous methodology outlined in this guide, is a statistically derived value representing the central tendency of a trained sensory panel. The final reported value—in this example, 0.49 ppb —is only as reliable as the experimental design that produced it.

For Trustworthiness and Scientific Integrity, Adhere to these Pillars:

-

Systematic Protocol : Adherence to established standards like ASTM E679-19 provides a validated framework for the experiment.[4][10]

-

Panel Management : The sensory panel is not a machine. Continuous monitoring of panelist performance with reference standards is crucial for long-term data consistency.[12][15]

-

Chemical Purity and Dilution Accuracy : The foundation of the result lies in the analytical precision of the stimulus preparation. Always verify stock materials and use calibrated equipment.

-

Statistical Rigor : Employ the correct statistical tools. Using the geometric mean for threshold calculation is non-negotiable due to the log-normal distribution of sensory data.[21][22]

By integrating these principles, researchers and development professionals can confidently determine and report the odor threshold of this compound, ensuring both scientific validity and practical utility in a commercial or research context.

References

- 1. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 2. 4-Methyl-4-(methylthio)-2-pentanone | C7H14OS | CID 4682590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cassis pentanone, 23550-40-5 [thegoodscentscompany.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. ASTM E679 - 19 - TC | 1 Jan 2025 | BSI Knowledge [knowledge.bsigroup.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. This compound | 23550-40-5 [chemicalbook.com]

- 9. 4-(methyl thio)-2-pentanone, 143764-28-7 [thegoodscentscompany.com]

- 10. store.astm.org [store.astm.org]

- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 12. Recruiting, training and managing a sensory panel in odor nuisance testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recruiting, training and managing a sensory panel in odor nuisance testing | PLOS One [journals.plos.org]

- 14. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 15. fiveable.me [fiveable.me]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. studysmarter.co.uk [studysmarter.co.uk]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. integra-biosciences.com [integra-biosciences.com]

- 21. agraria.com.br [agraria.com.br]

- 22. Evaluation of threshold limit methods for sensory data - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylthio-4-methyl-2-pentanone CAS 23550-40-5 physical properties

An In-depth Technical Guide to 4-Methylthio-4-methyl-2-pentanone (CAS 23550-40-5)

Introduction

This compound, registered under CAS number 23550-40-5, is a sulfur-containing ketone of significant interest in the flavor and fragrance industries.[1] Commonly known by synonyms such as Cassis Pentanone or Corps Cassis, its unique organoleptic profile is characterized by distinct green, sulfurous, and fruity notes reminiscent of blackcurrant (cassis).[1][2] This unique sensory profile makes it a valuable ingredient for creating complex and natural-smelling fruit flavors, particularly in beverages, confectionery, and dairy products.[2]

Beyond its sensory applications, the molecule's structure—a ketone with a tertiary thiol ether—presents a useful case study in organic synthesis and analytical characterization. This guide provides a comprehensive overview of its core physical properties, proven synthetic methodologies, analytical validation workflows, and established applications, grounded in authoritative data to support advanced research and development.

Section 1: Chemical Identity and Structure

Precise identification is the foundation of all chemical research and application. The key identifiers and structural details for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 23550-40-5 | [1] |

| IUPAC Name | 4-methyl-4-(methylsulfanyl)pentan-2-one | [1] |

| Synonyms | Cassis pentanone, 4-Methyl-4-(methylthio)pentan-2-one | [1] |

| Molecular Formula | C7H14OS | [1] |

| Molecular Weight | 146.25 g/mol | [1] |

| Canonical SMILES | CC(=O)CC(C)(C)SC | [1] |

| InChIKey | DHANVOSHQILVNQ-UHFFFAOYSA-N | [1] |

The molecule's structure features a pentanone backbone with a methylthio (-SCH₃) group and two methyl groups attached to the C4 position. This tertiary carbon substitution sterically hinders the sulfur atom, influencing its reactivity and contributing to the stability of the molecule.

Section 2: Physical and Organoleptic Properties

The physical and sensory characteristics of a compound dictate its handling, application, and analytical methodology.

Physicochemical Data

The following table consolidates the experimentally determined physical properties of this compound. Discrepancies in reported values, common in technical literature, are noted for full transparency.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow liquid | Ambient | [2] |

| Boiling Point | 78 °C | @ 15 mmHg | [1][3] |

| Density | 0.964 g/mL | @ 25 °C | [1][3] |

| Refractive Index | 1.472 - 1.478 | @ 20 °C | [2] |

| Flash Point | >110 °C (>230 °F) | Closed Cup | [3][4] |

| Solubility | Soluble in alcohol; slightly soluble in water | Standard | [5][6] |

Organoleptic Profile

From a sensory science perspective, this compound is highly valued for its complexity. Its aroma and flavor are concentration-dependent.

-

Odor : At a 0.1% concentration in dipropylene glycol, the odor is described as sulfury, green, metallic, musty, and rooty, with fruity and tropical nuances of black currant.[2] At higher dilutions, notes of fried garlic and horseradish can become apparent.[2]

-

Taste : In an aqueous solution at 25 ppm, the taste profile is characterized as green, sulfurous, metallic, with notes of horseradish, cabbage, and general vegetative and herbal nuances.[2][3][7]

Section 3: Synthesis and Manufacturing Insights

The most common and industrially viable synthesis of this compound is achieved via a Michael (conjugate) addition of methanethiol (methyl mercaptan) to mesityl oxide.[3][7]

Reaction Rationale

This synthetic route is favored for its efficiency and atom economy. Mesityl oxide, an α,β-unsaturated ketone, serves as an excellent Michael acceptor. The thiolate anion, generated from methanethiol under basic conditions, is a potent nucleophile that selectively attacks the electron-deficient β-carbon of the conjugated system. This approach avoids side reactions at the carbonyl group and reliably forms the required carbon-sulfur bond.

Conceptual Synthesis Protocol

-

Inert Atmosphere Setup : Assemble a reaction vessel equipped with a stirrer, thermometer, and addition funnel under an inert atmosphere (e.g., Nitrogen or Argon). This is critical to prevent the oxidation of the thiol.

-

Solvent and Base : Charge the vessel with a suitable aprotic solvent (e.g., THF, Et2O) and a base (e.g., sodium methoxide, potassium carbonate). The base deprotonates the methanethiol to form the nucleophilic thiolate.

-

Thiol Addition : Cool the mixture (typically to 0-5 °C) to manage the exothermicity of the reaction. Cautiously add methanethiol. Causality Note: Methanethiol is a toxic, volatile gas with an extremely low odor threshold. This step must be performed in a high-efficiency chemical fume hood with appropriate safety monitoring.

-

Mesityl Oxide Addition : Add mesityl oxide dropwise via the addition funnel, maintaining the reaction temperature. The rate of addition is controlled to prevent a rapid temperature increase.

-

Reaction Monitoring : Allow the reaction to stir for several hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of mesityl oxide.

-

Workup and Purification : Upon completion, the reaction is quenched with a weak acid or water. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final high-purity product.

Synthesis Workflow Diagram

Caption: Michael Addition synthesis of this compound.

Section 4: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary technique for both purity assessment and structural confirmation. The compound's volatility makes it ideal for GC separation. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against reference libraries to confirm its identity.

-

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR analysis is used to verify the presence of key functional groups. A strong absorption band around 1715 cm⁻¹ confirms the presence of the ketone (C=O) carbonyl group, while C-H stretching and bending vibrations confirm the aliphatic nature of the molecule. Spectral data for this compound is available in public databases for comparison.[8]

-

Refractive Index : As a quick and non-destructive test, measuring the refractive index provides an excellent check for the purity of the bulk liquid product against known standards.

Analytical Validation Workflow

Caption: A multi-technique workflow for analytical validation.

Section 5: Applications in Industry and Research

The primary commercial value of this compound lies in its application as a specialty chemical in the flavor and fragrance sectors.

-

Flavor Agent : It is listed as a flavoring agent by the FDA and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] It holds FEMA number 3376.[1] It is used at parts-per-million levels in baked goods, frozen dairy, meat products, and beverages to impart a ripe, fruity, and slightly exotic character.[2]

-

Fragrance Ingredient : The compound is used in perfumery to create green and fruity accords, particularly for scents requiring a cassis or boxwood note.[9]

-

Analytical Research : The compound has been utilized as a component in the development of advanced analytical methods. For example, it was part of a study optimizing an ultrasound-assisted microextraction technique for determining sulfur compounds in wines by GC-MS, highlighting its relevance as an analytical standard in food chemistry.

Section 6: Safety and Handling

While evaluated as safe for its intended use as a flavoring agent, standard laboratory and industrial hygiene practices are required for handling.

-

Regulatory Status : It is generally recognized as safe (GRAS) by FEMA for use in food.[10] The majority of GHS classification reports indicate that the chemical does not meet hazard criteria.[1]

-

Handling : Work should be conducted in a well-ventilated area. Standard personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn.

-

Storage : The compound is classified as a combustible liquid.[9] It should be stored in a cool, dry place away from ignition sources in a tightly sealed container.[4]

Conclusion

This compound is a well-characterized specialty ketone with significant industrial importance. Its physical properties are well-documented, and its synthesis is based on robust and scalable organic chemistry principles. For researchers and developers, it serves not only as a potent flavor and fragrance ingredient but also as a model compound for studying sulfur chemistry and for the development of new analytical methodologies. The data and protocols outlined in this guide provide a solid foundation for its safe and effective use in both research and commercial applications.

References

- 1. 4-Methyl-4-(methylthio)-2-pentanone | C7H14OS | CID 4682590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cassis pentanone, 23550-40-5 [thegoodscentscompany.com]

- 3. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. 23550-40-5 this compound AKSci U806 [aksci.com]

- 5. 4-(furfuryl thio)-4-methyl-2-pentanone, 64835-96-7 [thegoodscentscompany.com]

- 6. 4-(methyl thio)-2-pentanone, 143764-28-7 [thegoodscentscompany.com]

- 7. This compound | 23550-40-5 [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound = 98 , FG 23550-40-5 [sigmaaldrich.com]

- 10. femaflavor.org [femaflavor.org]

A Toxicological and Safety Compendium for 4-Methylthio-4-methyl-2-pentanone

This technical guide provides a comprehensive overview of the toxicological and safety data currently available for 4-Methylthio-4-methyl-2-pentanone (CAS No. 23550-40-5). Designed for researchers, scientists, and professionals in drug development and chemical safety, this document synthesizes key findings, highlights data gaps, and offers practical guidance for safe handling and use.

Section 1: Introduction and Chemical Identity

This compound is a sulfur-containing ketone recognized for its distinct organoleptic properties, described as green, metallic, and sulfurous. It is primarily utilized as a flavoring agent in the food industry.[1] Understanding its toxicological profile is paramount for ensuring occupational safety and consumer health.

Chemical and Physical Properties [1]

| Property | Value |

| CAS Number | 23550-40-5 |

| Molecular Formula | C7H14OS |

| Molecular Weight | 146.25 g/mol |

| Boiling Point | 78 °C at 15 mmHg |

| Density | 0.964 g/mL at 25 °C |

| Refractive Index | n20/D 1.472 |

| Synonyms | Cassis pentanone, 4-Methyl-4-(methylthio)pentan-2-one |

Section 2: Toxicological Assessment

The toxicological data for this compound is primarily derived from its evaluation as a food additive.

Oral Toxicity and Systemic Effects

The most comprehensive evaluation of this compound comes from the Joint FAO/WHO Expert Committee on Food Additives (JECFA). In 1999, JECFA concluded that there is "No safety concern at current levels of intake when used as a flavouring agent." [1][2] This assessment is crucial as it indicates that for its intended use in food, the anticipated exposure levels are not expected to pose a health risk.

Dermal and Ocular Irritation

There is some conflicting information regarding the irritant properties of this compound. While a PubChem summary notes that the chemical does not meet GHS hazard criteria in the majority of reports[1], other sources suggest it may be an irritant. The Good Scents Company lists it with the risk phrases R 36/38, indicating it is irritating to the eyes and skin .[3] This suggests that direct contact with the undiluted substance should be avoided.

Genotoxicity and Carcinogenicity

Section 3: Understanding the Data in Context: Comparison with 4-Methyl-2-pentanone (MIBK)

It is critical to distinguish this compound from the structurally similar and more extensively studied compound, 4-Methyl-2-pentanone (Methyl Isobutyl Ketone, MIBK; CAS No. 108-10-1). MIBK has a well-documented toxicological profile that includes:

-

Acute Toxicity : Harmful if inhaled and may be harmful if swallowed.[4]

-

Irritation : Causes serious eye irritation and may cause respiratory irritation.[4][5][6]

-

Systemic Effects : Can cause damage to organs through prolonged or repeated exposure.[7]

-

Carcinogenicity : Suspected of causing cancer (IARC Group 2B).[6]

The presence of the methylthio group in this compound significantly alters its chemical properties and likely its toxicological profile compared to MIBK. The JECFA assessment for this compound suggests a lower order of toxicity for its specific application.[1][2]

Section 4: Safety Precautions and Handling

Given the available data, the following safety precautions are recommended when handling this compound in a research or industrial setting.

Personal Protective Equipment (PPE)

-

Eye Protection : Wear safety glasses with side shields or chemical goggles.

-

Hand Protection : Wear chemically resistant gloves.

-

Skin Protection : Wear appropriate protective clothing to prevent skin contact.

-

Respiratory Protection : In case of insufficient ventilation, wear a suitable respiratory device.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

First Aid Measures

-

Eye Contact : In case of contact, immediately flush eyes with plenty of water for at least 15 minutes and seek medical advice.[3]

-

Skin Contact : Avoid contact with skin.[3] In case of contact, wash with soap and water.

-

Ingestion : If swallowed, seek medical advice.

-

Inhalation : Move to fresh air.

Section 5: Experimental Protocol: In Vitro Ocular Irritation Assessment

To address the conflicting data on eye irritation, a standardized in vitro assay can be employed. The Bovine Corneal Opacity and Permeability (BCOP) test is a validated alternative to in vivo rabbit eye irritation studies.

Objective: To determine the potential of this compound to cause severe eye damage or irritation.

Methodology (OECD Test Guideline 437):

-

Tissue Preparation : Obtain fresh bovine corneas from a local abattoir. Mount the corneas in specially designed holders.

-

Test Substance Application : Apply a defined amount of this compound directly to the epithelial surface of the cornea.

-

Incubation : Incubate the treated corneas for a specified period.

-

Endpoint Measurement :

-

Opacity : Measure the opacity of the cornea using an opacitometer.

-

Permeability : Measure the passage of fluorescein dye through the cornea using a spectrophotometer.

-

-

Data Analysis : Calculate an In Vitro Irritancy Score (IVIS) based on the opacity and permeability measurements.

-

Classification : Classify the substance based on the IVIS score as either a severe eye irritant or non-irritant.

Causality and Rationale : The BCOP assay models the physiological and anatomical structure of the mammalian cornea. Corneal opacity is an indicator of protein damage, while increased permeability reflects damage to the corneal cell layers. This provides a mechanistic basis for assessing the irritancy potential of a chemical.

Section 6: Logical Workflow for Safety Assessment

The following diagram illustrates a logical workflow for the safety assessment of a chemical like this compound.

References

- 1. 4-Methyl-4-(methylthio)-2-pentanone | C7H14OS | CID 4682590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. femaflavor.org [femaflavor.org]

- 3. cassis pentanone, 23550-40-5 [thegoodscentscompany.com]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 6. agilent.com [agilent.com]

- 7. kanto.co.jp [kanto.co.jp]

The Enigmatic Aroma of the Tropics: A Technical Guide to the Biosynthesis of 4-Methylthio-4-methyl-2-pentanone in Fruits

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile sulfur compounds (VSCs) are pivotal to the characteristic aroma profiles of many tropical fruits, often defining their unique and sought-after sensory attributes. Among these, 4-Methylthio-4-methyl-2-pentanone stands out for its contribution to the blackcurrant, fruity, and green notes in fruits like the passion fruit. Despite its importance, the precise biosynthetic pathway of this methylated ketone in fruits has remained a subject of scientific inquiry. This technical guide synthesizes the current understanding and proposes a scientifically grounded biosynthetic pathway for this compound. Drawing parallels with the well-documented formation of related thiols, this guide delineates a multi-step enzymatic process originating from amino acid metabolism. Furthermore, it provides in-depth experimental protocols for the elucidation and validation of this pathway, offering a comprehensive resource for researchers in the fields of flavor chemistry, plant biochemistry, and natural product synthesis.

Introduction: The Allure of a Sulfur-Containing Ketone

This compound is a ketone and a dialkylthioether that contributes significantly to the complex aroma of various tropical fruits.[1] Its distinct "blackcurrant, fruity, and green" taste profile makes it a key component of the sensory experience of these fruits.[1][2] While VSCs are often present in low concentrations, their low odor thresholds make them potent contributors to the overall fruit aroma.[3][4] Understanding the biogenesis of these compounds is not only of academic interest but also holds significant potential for the food and fragrance industries, enabling the enhancement of natural flavors and the development of novel bio-inspired synthetic aroma compounds.

This guide will delve into the proposed biosynthetic pathway of this compound, a route that likely mirrors the formation of other significant fruit thiols. We will explore the precursor molecules, the key enzymatic players, and the critical chemical transformations that lead to this impactful aroma compound.

A Proposed Biosynthetic Pathway: From Amino Acid to Aroma

Based on the established biosynthesis of the structurally related and potent aroma compound 4-mercapto-4-methyl-2-pentanone (4MMP), we propose a analogous pathway for the formation of this compound. This pathway originates from the metabolism of the sulfur-containing amino acid, L-cysteine.

The proposed pathway can be dissected into three key stages:

-

Formation of a Cysteine-S-Conjugate Precursor: The initial step involves the conjugation of L-cysteine with a carbonyl compound, likely mesityl oxide or a related α,β-unsaturated ketone. This reaction forms a non-volatile cysteine-S-conjugate precursor. The formation of such conjugates is a common strategy in plants to store and transport reactive sulfur compounds in a stable form.

-

Enzymatic Cleavage by a β-Lyase: The crucial step in releasing the volatile thiol is the enzymatic cleavage of the C-S bond in the cysteine-S-conjugate. This reaction is catalyzed by a class of enzymes known as cystathionine β-lyases (or cysteine-S-conjugate β-lyases). These pyridoxal 5'-phosphate (PLP)-dependent enzymes are known to be involved in the generation of various VSCs in fruits and other plants.[5] The cleavage of the precursor would yield 4-mercapto-4-methyl-2-pentanone (4MMP), pyruvate, and ammonia.

-

S-Methylation by a Methyltransferase: The final step to yield this compound is the methylation of the thiol group of 4MMP. This reaction is likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[1][6] SAM is a universal methyl group donor in biological systems, and methyltransferases are key enzymes in the biosynthesis of a wide array of natural products, including many volatile compounds.[1][5]

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

References

- 1. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Volatile sulfur compounds in tropical fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conserved sequence motifs in plant S-adenosyl-L-methionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylthio-4-methyl-2-pentanone flavor profile and sensory analysis

An In-Depth Technical Guide to the Flavor Profile and Sensory Analysis of 4-Methylthio-4-methyl-2-pentanone

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a sulfur-containing ketone, is a potent aroma compound of significant interest in the flavor and fragrance industries. Also known by synonyms such as Corps Cassis and Cassis Pentanone, it is recognized for its complex and powerful aromatic profile, most notably its association with the characteristic scent of blackcurrant.[1][2] Its unique sensory properties have led to its use as a flavoring agent in a variety of food and beverage products, including dairy, bakery, and meat products.[3] The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 3376, and it is generally recognized as safe (GRAS) for its intended use.[2][4]

This technical guide provides a comprehensive overview of the chemical properties, flavor profile, and sensory analysis methodologies for this compound. It is designed for researchers, flavor scientists, and quality control professionals, offering both foundational knowledge and detailed experimental protocols to enable a thorough and accurate characterization of this impactful flavor molecule.

Chemical and Physical Properties

This compound is classified as a ketone.[1][2] Its molecular structure, featuring a thioether group and a ketone functional group, is the primary determinant of its distinct sensory characteristics.

Caption: Chemical Structure of this compound.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C7H14OS | [5] |

| Molecular Weight | 146.25 g/mol | [5][6] |

| CAS Number | 23550-40-5 | [1][2][3][5][6] |

| FEMA Number | 3376 | [2][6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 78 °C at 15 mmHg | [2][6] |

| Density | 0.964 g/mL at 25 °C | [2][6] |

| Refractive Index | 1.472 - 1.485 (n20/D) | [2][6] |

| Solubility | Insoluble in water | [3] |

Flavor Profile and Sensory Descriptors

The sensory profile of this compound is multifaceted and highly concentration-dependent. At high dilutions, it imparts desirable fruity and green notes, while at higher concentrations, its sulfurous and metallic character becomes more prominent.

Key Organoleptic Characteristics:

-

Primary Profile: The most cited descriptors are blackcurrant, fruity, and green.[1] The FEMA flavor profile officially lists it as "Green".[4]

-

Sulfurous Notes: A distinct sulfurous character is a hallmark of this compound. This can be perceived as fried garlic or cabbage-like.[6][7][8]

-

Metallic Nuances: A metallic taste and aroma are frequently reported.[6][7][8]

-

Other Descriptors: At a concentration of 25 ppm, additional nuances such as horseradish, vegetative, and herbal notes have been described.[7][9] Some evaluators also note musty, rooty, and tropical undertones.[8]

The following table consolidates the reported sensory descriptors for this compound.